![molecular formula C20H27N5O2 B5411064 {1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5411064.png)
{1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol, also known as BMT-047, is a chemical compound with potential therapeutic applications in various fields of medicine. It is a bipiperidine derivative that has been synthesized and studied extensively in recent years.
Mécanisme D'action
The mechanism of action of {1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, angiogenesis, and inflammation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-kappaB pathway, which is involved in inflammation and immune response. This compound has also been found to inhibit the expression of various pro-angiogenic factors, such as VEGF and HIF-1alpha.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer treatment, this compound has been found to induce apoptosis and inhibit tumor angiogenesis, leading to a reduction in tumor growth and metastasis. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In diabetes, this compound has been demonstrated to enhance insulin sensitivity and reduce blood glucose levels, potentially through the activation of AMPK and PPARgamma.
Avantages Et Limitations Des Expériences En Laboratoire
{1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol has several advantages for lab experiments, including its high yield and purity, relatively straightforward synthesis method, and potential therapeutic applications in various fields of medicine. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on {1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol, including further investigation of its mechanism of action, optimization of its therapeutic potential, and development of novel drug delivery systems. In cancer treatment, this compound could be combined with other chemotherapeutic agents to enhance its efficacy and reduce toxicity. In Alzheimer's disease, this compound could be further studied for its potential to reduce neuroinflammation and oxidative stress. In diabetes, this compound could be developed into a novel insulin sensitizer with fewer side effects than existing drugs. Overall, this compound represents a promising avenue for future research in various fields of medicine.
Méthodes De Synthèse
The synthesis of {1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol involves the reaction of 1-(4-bromobenzoyl)-4-(4-fluorophenyl)piperazine with 1H-1,2,4-triazole-3-carboxaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reduced with sodium borohydride to yield this compound. The process is relatively straightforward and can be carried out with high yield and purity.
Applications De Recherche Scientifique
{1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol has been investigated for its potential therapeutic applications in various fields of medicine, including cancer treatment, Alzheimer's disease, and diabetes. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In Alzheimer's disease, this compound has been found to improve cognitive function and reduce amyloid-beta deposition in animal models. In diabetes, this compound has been demonstrated to enhance insulin sensitivity and reduce blood glucose levels in diabetic mice.
Propriétés
IUPAC Name |
[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-13-15-7-10-24(11-8-15)16-4-3-9-25(12-16)20(27)18-6-2-1-5-17(18)19-21-14-22-23-19/h1-2,5-6,14-16,26H,3-4,7-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKCJFNLCNSJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2C3=NC=NN3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

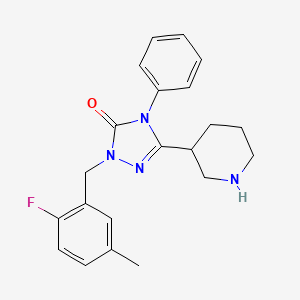
![N-[1-(4-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B5410990.png)
![N,1,6-trimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5411005.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5411006.png)
![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5411010.png)
![5-({2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5411011.png)
![(3R*,4R*)-1-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5411022.png)
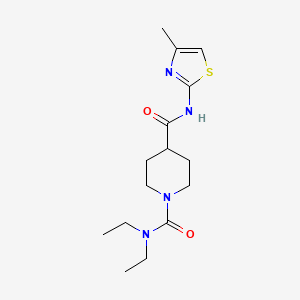
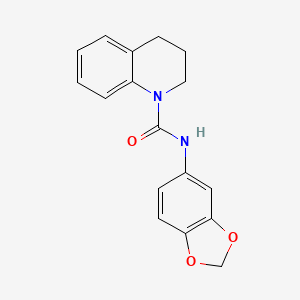
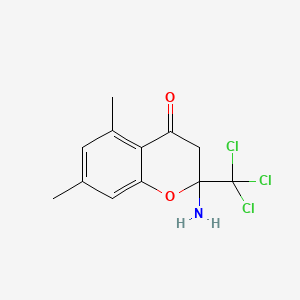
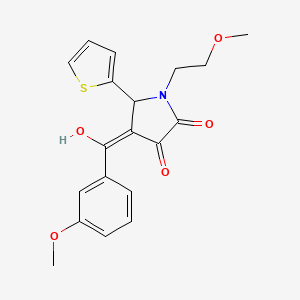
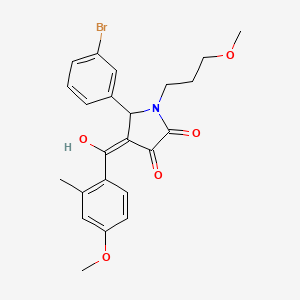
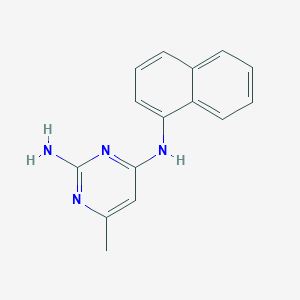
![4-{[3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5411103.png)